molecular formula C16H25ClN2Si B1463202 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- CAS No. 956407-32-2

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-

Cat. No.: B1463202
CAS No.: 956407-32-2
M. Wt: 308.92 g/mol
InChI Key: NBRLRDAKWUNZIN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chloro and tris(1-methylethyl)silyl groups in the molecule enhances its chemical reactivity and potential for various applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine and pyrrole derivatives.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Tris(1-methylethyl)silyl Group: This step involves silylation using reagents like tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

    Silylation and Desilylation: The tris(1-methylethyl)silyl group can be introduced or removed using silylating agents or fluoride sources, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has shown its potential in the treatment of diseases such as cancer, due to its ability to inhibit specific signaling pathways involved in tumor growth.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- include other pyrrolopyridine derivatives with different substituents. These compounds may have varying biological activities and chemical properties. For instance:

The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-9-14-7-8-15(17)18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRLRDAKWUNZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.00 g, 6.55 mmol) in THF (1 mL) was added NaH (60%, 0.315 g, 7.86 mmoL) at 0° C. in several portions. The resulting mixture was stirred for 1 hr, followed by addition of triisopropylsilyl chloride (1.67 mL, 7.86 mmol) in neat at 0° C. The mixture was continued stirring at 0° C. under N2 for 2 hr, quenched with H2O (40 mL), and extracted with Et2O (100 mL). After separation, the organic phase was washed with brine (30 mL), dried (MgSO4), concentrated on rotary vacuo, and purified on Biotage Flash Collector eluting with 15˜30% EtOAc/Hexanes (600 mL) to afford the expected product, 6-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.51 g, 75%). 1H-NMR (400 MHz, CHLOROFORM-D) δ ppm 1.09-1.13 (m, 18 H) 1.80 (dt, J=14.92, 7.52 Hz, 3 H) 6.52 (d, J=3.53 Hz, 1 H) 7.02 (d, J=8.06 Hz, 1 H) 7.25 (d, J=3.53 Hz, 1 H) 7.77 (d, J=8.31 Hz, 1 H); Mass spec 309.19 Calc for C16H25ClN2Si 308.15.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.315 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
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1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
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1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
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1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
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1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
Reactant of Route 6
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-

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